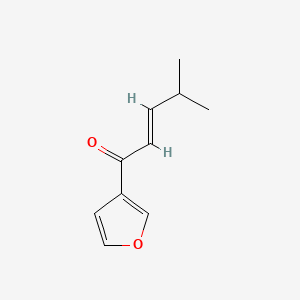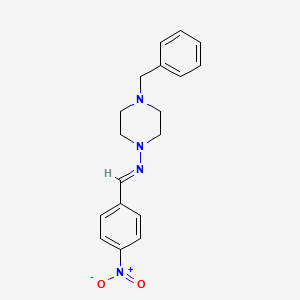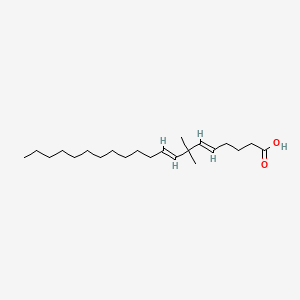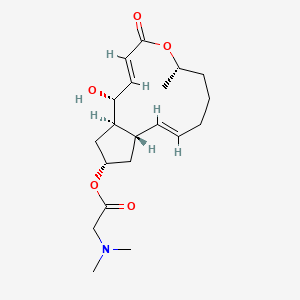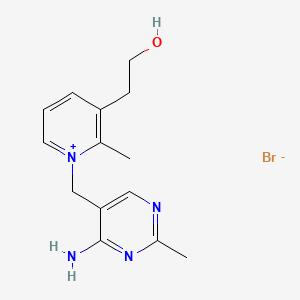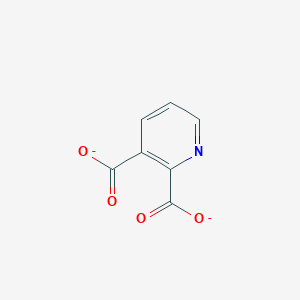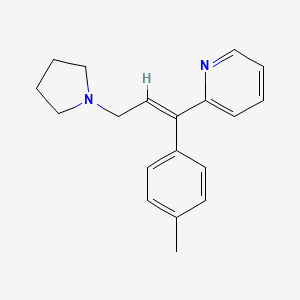
Triprolidine
Vue d'ensemble
Description
Triprolidine est un antihistaminique de première génération couramment utilisé pour soulager les symptômes associés aux allergies, tels que les éternuements, les yeux larmoyants et qui démangent, et le nez qui coule. Il est connu pour ses effets sédatifs et est souvent associé à d'autres médicaments pour traiter les symptômes du rhume et de la grippe . La this compound est un antagoniste des récepteurs H1 de l'histamine, ce qui signifie qu'elle entre en compétition avec l'histamine pour se lier aux sites effecteurs des cellules du tractus gastro-intestinal, des vaisseaux sanguins et des voies respiratoires .
Applications De Recherche Scientifique
Triprolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of histamine receptor antagonists and their interactions with other molecules.
Biology: this compound is used in research on allergic reactions and the role of histamine in the immune response.
Medicine: It is studied for its potential use in treating various allergic conditions and its effects on the central nervous system.
Mécanisme D'action
Target of Action
Triprolidine primarily targets the histamine H1 receptor . Histamine H1 receptors are proteins that are primarily found on smooth muscle, endothelium, and central nervous system tissue. They play a crucial role in allergic reactions, causing effects like vasodilation, bronchoconstriction, smooth muscle activation, and separation of endothelial cells .
Mode of Action
This compound acts as an antagonist at the histamine H1 receptor . By binding to these receptors, it blocks the action of endogenous histamine, a compound that is released during allergic reactions . This blockage prevents histamine from exerting its effects, leading to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine pathway . Histamine, when released in response to an allergen, binds to histamine H1 receptors and triggers a cascade of reactions that lead to allergy symptoms. By blocking the H1 receptor, this compound interrupts this pathway, preventing the onset of these symptoms .
Pharmacokinetics
This compound exhibits the following pharmacokinetic properties:
- This compound is well absorbed orally . It is widely distributed in the body . This compound is extensively metabolized in the liver . Approximately 1% of this compound is excreted unchanged in the urine . 1.7 ± 0.5 hours . 2.1 ± 0.8 hours .
These properties impact the bioavailability of this compound, influencing how quickly it takes effect and how long its effects last .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of allergy symptoms . By blocking the H1 receptor, this compound prevents histamine from triggering a cascade of reactions that lead to symptoms such as sneezing, runny nose, itchy eyes, and skin reactions . Therefore, the use of this compound can lead to a significant reduction in these symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism and excretion, potentially altering its effectiveness . Furthermore, individual factors such as the user’s age, health status, and genetic makeup can also influence how well this compound works.
Safety and Hazards
Triprolidine may cause serious side effects such as painful or difficult urination . Common side effects may include dizziness, drowsiness, blurred vision, dry mouth, nose, or throat, constipation, increased urination, or feeling nervous or restless . It is advised to avoid driving or hazardous activity until you know how this compound will affect you . Drinking alcohol can increase certain side effects of this compound .
Orientations Futures
While Triprolidine is a first-generation antihistamine and has been in use for many years, research is ongoing to improve the efficacy and safety of antihistamines. For example, a study has evaluated the efficacy of this compound in the treatment of temporary sleep disturbance . Another study discussed the current status and future directions of H1 antihistamines, including this compound .
Analyse Biochimique
Biochemical Properties
Triprolidine functions primarily as a histamine H1 receptor antagonist. By binding to these receptors, it blocks the action of endogenous histamine, which is responsible for many of the symptoms associated with allergic reactions . The interaction between this compound and the histamine H1 receptor is competitive, meaning that this compound competes with histamine for the same binding sites on the receptor . This binding prevents histamine from exerting its effects on the gastrointestinal tract, blood vessels, and respiratory tract, thereby providing symptomatic relief .
Cellular Effects
This compound influences various cellular processes by blocking histamine H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This blockade results in the temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose . Additionally, this compound has anticholinergic effects, which can lead to side effects like dry mouth, blurred vision, and constipation . The sedative properties of this compound are due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to histamine H1 receptors, thereby inhibiting the action of histamine . This binding is reversible and competitive, meaning that this compound can be displaced by higher concentrations of histamine . The inhibition of histamine action leads to a decrease in the symptoms of allergic reactions. Additionally, this compound’s anticholinergic properties are due to its ability to block muscarinic acetylcholine receptors, which contributes to its sedative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is rapidly absorbed in the intestinal tract and has a bioavailability of approximately 4% when taken orally . This compound is metabolized in the liver, primarily by the enzyme CYP2D6, and has an elimination half-life of 4-6 hours . Over time, the stability and degradation of this compound can affect its efficacy, with long-term use potentially leading to tolerance and reduced effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively alleviates symptoms of allergic reactions without causing significant adverse effects . At higher doses, this compound can cause toxicity, leading to symptoms such as drowsiness, weakness, respiratory depression, and convulsions . These toxic effects highlight the importance of adhering to recommended dosages to avoid adverse outcomes.
Metabolic Pathways
This compound is primarily metabolized in the liver by the enzyme CYP2D6 . The metabolic pathways involve the conversion of this compound into various metabolites, which are then excreted through the kidneys . The involvement of CYP2D6 in the metabolism of this compound can lead to variations in drug efficacy and safety among individuals with different CYP2D6 genotypes . Understanding these metabolic pathways is crucial for optimizing dosing regimens and minimizing adverse effects.
Transport and Distribution
This compound is transported and distributed within the body through the bloodstream. It has a high protein binding rate of approximately 90%, which affects its distribution and availability . The compound is able to cross the blood-brain barrier, which contributes to its central nervous system effects . The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with histamine H1 receptors on the cell membrane . The compound’s ability to cross the blood-brain barrier allows it to exert effects on central nervous system receptors, contributing to its sedative properties . The localization of this compound within specific cellular compartments is influenced by its chemical properties and interactions with cellular transport mechanisms .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La triprolidine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la 2-bromopyridine avec la 4-méthylbenzylamine pour former un intermédiaire, qui est ensuite mis à réagir avec la pyrrolidine pour produire la this compound. Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le chloroforme et la diéthylamine, et le processus est effectué à des températures contrôlées pour garantir l'obtention du produit souhaité .
Méthodes de production industrielle : Dans les milieux industriels, le chlorhydrate de this compound est produit par réaction de la this compound avec l'acide chlorhydrique. Le produit résultant est ensuite purifié par recristallisation pour obtenir un composé de haute pureté. Le processus implique l'utilisation de divers solvants et réactifs pour garantir la stabilité et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : La triprolidine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers métabolites, qui sont souvent étudiés pour leurs propriétés pharmacologiques.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure de la this compound, ce qui peut modifier ses effets pharmacologiques.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, qui peuvent avoir des applications thérapeutiques et des propriétés pharmacologiques différentes .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme composé modèle dans les études sur les antagonistes des récepteurs de l'histamine et leurs interactions avec d'autres molécules.
Biologie : La this compound est utilisée dans la recherche sur les réactions allergiques et le rôle de l'histamine dans la réponse immunitaire.
Médecine : Elle est étudiée pour son utilisation potentielle dans le traitement de diverses affections allergiques et ses effets sur le système nerveux central.
5. Mécanisme d'action
La this compound exerce ses effets en se liant au récepteur H1 de l'histamine, bloquant ainsi l'action de l'histamine endogène. Cela entraîne un soulagement temporaire des symptômes tels que les éternuements, les démangeaisons et le nez qui coule. La liaison de la this compound au récepteur H1 empêche l'histamine d'exercer ses effets sur les cellules effectrices du tractus gastro-intestinal, des vaisseaux sanguins et des voies respiratoires . De plus, la this compound a des effets anticholinergiques et sédatifs, qui contribuent à son profil thérapeutique global .
Composés similaires :
Loratadine : Un autre antihistaminique utilisé pour traiter les réactions allergiques, mais avec moins d'effets sédatifs que la this compound.
Hydroxyzine : Utilisée pour soulager l'anxiété et les démangeaisons, mais provoque plus de sédation que la this compound.
Unicité de la this compound : La this compound est unique par sa combinaison d'effets antihistaminiques et sédatifs, ce qui la rend particulièrement utile pour traiter les symptômes d'allergie qui interfèrent avec le sommeil. Sa capacité à traverser la barrière hémato-encéphalique et à exercer des effets sur le système nerveux central la distingue d'autres antihistaminiques comme la loratadine, qui sont moins sédatifs .
Propriétés
IUPAC Name |
2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEQULMOCCWAQT-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
550-70-9 (mono-hydrochloride), 6138-79-0 (mono-hydrochloride, mono-hydrate) | |
| Record name | Triprolidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023718 | |
| Record name | Triprolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Triprolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.37e-02 g/L | |
| Record name | Triprolidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triprolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Triprolidine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, /SRP:/ The action of histamine results in increased permeability and formation of edema and wheal. H1 antagonists block that action., For more Mechanism of Action (Complete) data for TRIPROLIDINE (7 total), please visit the HSDB record page. | |
| Record name | Triprolidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRIPROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from light petroleum | |
CAS No. |
486-12-4 | |
| Record name | Triprolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triprolidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triprolidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triprolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triprolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPROLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L8T9S52QM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIPROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Triprolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
59-61 °C, 60 °C | |
| Record name | Triprolidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRIPROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Triprolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triprolidine exert its antihistaminic effects?
A1: this compound functions as a first-generation H1-receptor antagonist. [, ] It binds to the histamine H1 receptor, primarily in the central nervous system and periphery, blocking the action of histamine. [, ] This competitive antagonism prevents histamine from binding to its receptors, thus inhibiting the downstream effects mediated by histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction. [, ]
Q2: What are the downstream consequences of this compound's interaction with H1 receptors?
A2: By blocking H1 receptors, this compound effectively reduces the symptoms associated with allergic reactions, including sneezing, itching, rhinorrhea, and urticaria. [, ] Its action on central H1 receptors contributes to its sedative effects, a common characteristic of first-generation antihistamines. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C19H22N2 and a molecular weight of 278.38 g/mol. []
Q4: What spectroscopic data are available for characterizing this compound?
A4: Researchers have employed various spectroscopic techniques to characterize this compound and its metabolites. These include proton nuclear magnetic resonance (1H-NMR), desorption chemical ionization mass spectrometry (DCI-MS), electron impact mass spectrometry (EI-MS), fast atom bombardment mass spectrometry (FAB-MS), liquid chromatography-mass spectrometry (LC/MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). [, , ]
Q5: Describe the absorption, distribution, metabolism, and excretion (ADME) of this compound.
A5: this compound is well-absorbed following oral administration. [, ] It is extensively metabolized, primarily in the liver, with less than 1% of the parent drug recovered in excreta. [] The major metabolic pathway involves oxidation of the toluene ring methyl group to a carboxylic acid, resulting in the major metabolite 2-[1-(4-carboxyphenyl)-3-(1-pyrrolidinyl-1-propenyl)] pyridine (219C69). [, ] Other identified metabolites include a gamma-aminobutyric acid analog, a pyrrolidinone analog of 219C69, and a pyridine-ring hydroxylated derivative. [] Approximately 75% of the administered dose is excreted in urine, primarily as metabolites, with the remainder eliminated in feces. []
Q6: What is the elimination half-life of this compound in humans?
A6: The elimination half-life of this compound in humans is approximately 2.27 hours. []
Q7: Does the route of administration impact the metabolism of this compound?
A7: The route of administration appears to have minimal impact on the metabolic pattern of this compound. Similar metabolite profiles were observed following both oral and intravenous administration in dogs. []
Q8: Has the efficacy of this compound been evaluated in animal models?
A8: The disposition and metabolism of this compound have been studied in mice. [] Research has also explored the effects of this compound on cold-induced pain in a rat model. []
Q9: Are there any notable findings regarding the efficacy of this compound in clinical trials?
A9: Clinical studies have demonstrated the effectiveness of this compound in treating urticaria. [] Notably, this compound exhibited superior efficacy compared to chlorphenamine maleate, with a longer effective time and no reported serious adverse reactions. []
Q10: What analytical techniques are commonly employed for the quantification of this compound in biological samples?
A10: Various analytical methods have been developed and validated for the quantification of this compound in biological matrices. These include radioimmunoassay (RIA), thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV), and HPLC coupled with thermospray ionization mass spectrometry (HPLC-TSI-MS). [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


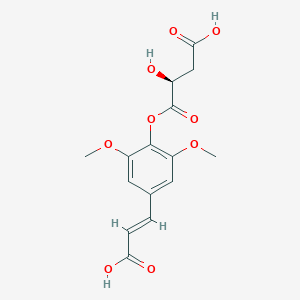
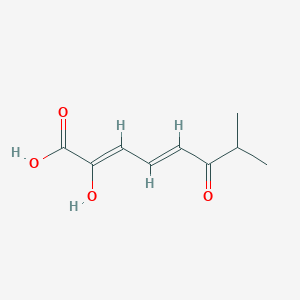
![2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B1240408.png)
![(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]furan-2-ylidene]pentanoic acid](/img/structure/B1240411.png)
![Dimethyl 2,6-dimethyl-4-[3-(3-spiro[indene-1,4'-piperidine]-1'-ylpropylcarbamoylamino)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1240412.png)
